molecular formula C21H22N4O3S B12190093 [4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

Cat. No.: B12190093
M. Wt: 410.5 g/mol
InChI Key: ZVOJHCIINLJVQR-UHFFFAOYSA-N
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Description

[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole intermediates. One common synthetic route includes:

    Preparation of 4-(3-Methoxyphenyl)piperazine: This can be achieved by reacting 3-methoxyaniline with piperazine in the presence of a suitable catalyst under reflux conditions.

    Synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole: This intermediate is synthesized by reacting 4-methoxyphenylhydrazine with thiocarbonyl diimidazole under controlled temperature and pressure conditions.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into treatments for various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, while the thiadiazole moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Methoxyphenyl)piperazin-1-yl][4-(2-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone
  • [4-(3-Bromo-4-methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone
  • [4-(4-Methoxyphenyl)piperazin-1-yl][4-(4-chlorophenyl)-1,2,3-thiadiazol-5-yl]methanone

Uniqueness

The uniqueness of [4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone lies in its specific substitution pattern and the presence of both methoxyphenyl and thiadiazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone

InChI

InChI=1S/C21H22N4O3S/c1-27-17-8-6-15(7-9-17)19-20(29-23-22-19)21(26)25-12-10-24(11-13-25)16-4-3-5-18(14-16)28-2/h3-9,14H,10-13H2,1-2H3

InChI Key

ZVOJHCIINLJVQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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